

# Application Notes and Protocols for AZD2423 In Vitro Assays

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## Compound of Interest

Compound Name: AZD2423  
CAS No.: 1449698-98-9  
Cat. No.: B8103996

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## Introduction

**AZD2423** is a potent and selective non-competitive, negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This pathway is implicated in a variety of inflammatory and neuropathic pain conditions. These application notes provide detailed protocols for key in vitro assays to characterize the activity of **AZD2423**.

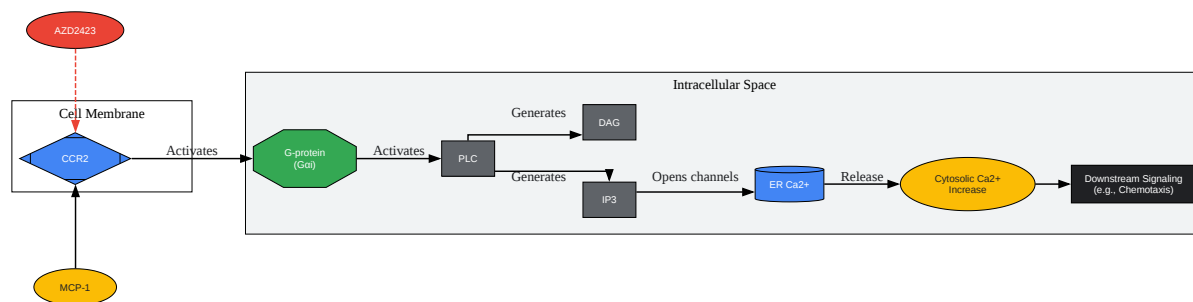
## Data Presentation

### Summary of AZD2423 In Vitro Activity

Assay Type	Cell Line/System	Ligand/Stimulus	Endpoint	IC50 Value
Calcium Flux	CCR2-expressing cells	MCP-1	Inhibition of Ca <sup>2+</sup> mobilization	1.2 nM <sup>[1]</sup>
Chemotaxis	THP-1 cells	MCP-1	Inhibition of cell migration	4 nM <sup>[1]</sup>
Calcium Mobilization	THP-1 cells	MCP-1	Inhibition of Ca <sup>2+</sup> mobilization	4 nM <sup>[1]</sup>
Receptor Binding	-	-	High-affinity binding	2.6 nM

## Signaling Pathway

The following diagram illustrates the canonical CCR2 signaling pathway and the proposed mechanism of action for **AZD2423** as a negative allosteric modulator.



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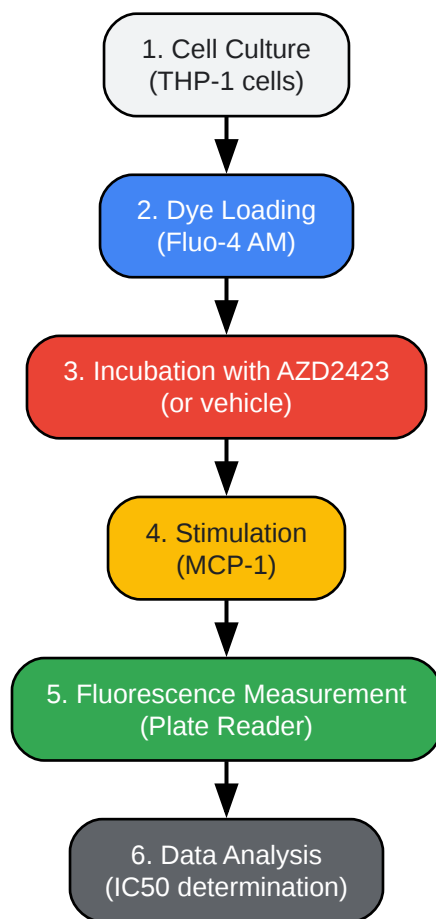
**Caption:** CCR2 signaling and **AZD2423** mechanism.

## Experimental Protocols

### Calcium Flux Assay

This protocol is designed to measure the inhibitory effect of **AZD2423** on MCP-1-induced intracellular calcium mobilization in a CCR2-expressing cell line, such as THP-1.

Experimental Workflow:



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**Caption:** Calcium flux assay workflow.

Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol
- Recombinant Human MCP-1/CCL2 (carrier-free)
- **AZD2423**
- Fluo-4 AM calcium indicator dye
- Pluronic F-127

- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- 96-well black, clear-bottom microplates

Protocol:

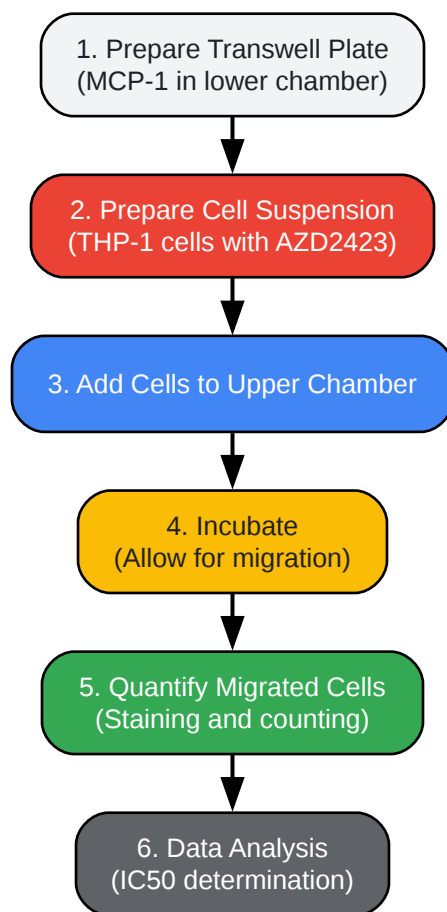
- Cell Preparation:
  - Culture THP-1 cells in complete RPMI-1640 medium.
  - On the day of the assay, harvest cells and wash with HBSS.
  - Resuspend cells in HBSS at a density of  $1 \times 10^6$  cells/mL.
  - Plate 100  $\mu$ L of the cell suspension per well in a 96-well plate.
- Dye Loading:
  - Prepare a 2X Fluo-4 AM loading solution in HBSS containing 2  $\mu$ M Fluo-4 AM and 0.04% Pluronic F-127.
  - Add 100  $\mu$ L of the 2X loading solution to each well containing cells.
  - Incubate the plate for 60 minutes at 37°C in the dark.
- Compound Incubation:
  - Prepare serial dilutions of **AZD2423** in HBSS.
  - After the dye-loading incubation, gently wash the cells twice with HBSS.
  - Add 100  $\mu$ L of the **AZD2423** dilutions (or vehicle control) to the respective wells.
  - Incubate for 15-30 minutes at room temperature.
- Stimulation and Measurement:
  - Prepare a 5X stock of MCP-1 in HBSS (e.g., 50 nM for a final concentration of 10 nM).

- Place the microplate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
- Set the reader to measure fluorescence at Ex/Em = 490/525 nm.
- Establish a baseline fluorescence reading for 10-20 seconds.
- Add 25  $\mu$ L of the 5X MCP-1 solution to each well to initiate the calcium response.
- Continue to record the fluorescence intensity for at least 2-3 minutes.
- Data Analysis:
  - Calculate the change in fluorescence ( $\Delta F$ ) by subtracting the baseline fluorescence from the peak fluorescence for each well.
  - Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
  - Plot the normalized response against the log concentration of **AZD2423** and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Chemotaxis Assay (Transwell Migration)

This assay measures the ability of **AZD2423** to inhibit the migration of THP-1 cells towards a gradient of MCP-1.

Experimental Workflow:



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**Caption:** Chemotaxis assay workflow.

Materials:

- THP-1 cells
- Complete RPMI-1640 medium
- Recombinant Human MCP-1/CCL2
- **AZD2423**
- Transwell inserts (e.g., 24-well format with 5 µm pore size polycarbonate membrane)
- Calcein AM or other suitable fluorescent dye for cell labeling

- Assay buffer (e.g., HBSS with 0.1% BSA)

Protocol:

- Preparation of Transwell Plate:
  - Add assay buffer containing MCP-1 (e.g., 10-50 ng/mL) to the lower chambers of the 24-well plate.
  - Add assay buffer without MCP-1 to the negative control wells.
- Cell Preparation and Compound Treatment:
  - Harvest THP-1 cells and resuspend in assay buffer at a concentration of  $1-2 \times 10^6$  cells/mL.
  - Label the cells with Calcein AM according to the manufacturer's instructions.
  - Prepare serial dilutions of **AZD2423** in the cell suspension.
  - Incubate the cells with **AZD2423** (or vehicle) for 15-30 minutes at room temperature.
- Cell Seeding:
  - Place the Transwell inserts into the wells of the 24-well plate.
  - Add 100  $\mu$ L of the treated THP-1 cell suspension to the upper chamber of each insert.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 2-4 hours to allow for cell migration.
- Quantification of Migrated Cells:
  - Carefully remove the Transwell inserts from the plate.
  - Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

- Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
- Alternatively, fix and stain the migrated cells on the bottom of the membrane and count them under a microscope.
- Data Analysis:
  - Subtract the background fluorescence (wells with no chemoattractant) from all readings.
  - Normalize the data to the vehicle control (0% inhibition) and a no-migration control (100% inhibition).
  - Plot the normalized migration against the log concentration of **AZD2423** and fit the data to a four-parameter logistic equation to determine the IC50 value.

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## References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
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